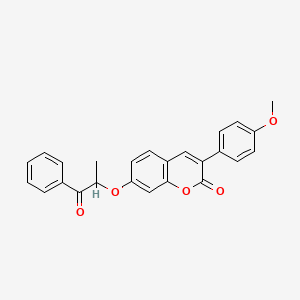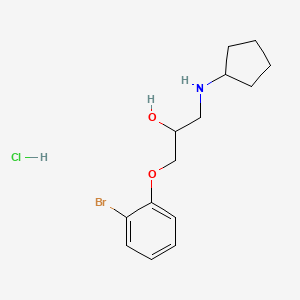
3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Vue d'ensemble
Description
3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as flavokawain A (FKA) and is found in the kava plant (Piper methysticum) traditionally used for its sedative and anxiolytic effects. In recent years, FKA has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of FKA is not fully understood. However, studies have suggested that FKA exerts its therapeutic effects by modulating various signaling pathways in cells. FKA has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. FKA has also been found to activate the p53 pathway, which regulates cell growth and apoptosis.
Biochemical and Physiological Effects
FKA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. FKA has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, FKA has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FKA in lab experiments is its potential therapeutic properties. FKA has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for drug development. However, one of the limitations of using FKA in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity and safety profile of FKA have not been fully established, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on FKA. One area of research is the development of FKA-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the safety and toxicity profile of FKA, which may pave the way for its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of FKA and its potential interactions with other drugs.
Applications De Recherche Scientifique
FKA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. FKA has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in various animal models. Additionally, FKA has shown antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16(24(26)18-6-4-3-5-7-18)29-21-13-10-19-14-22(25(27)30-23(19)15-21)17-8-11-20(28-2)12-9-17/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVELTVCUJSATQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![4-[(3-methoxypropyl)amino]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B4177079.png)
![1-(4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4177085.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4177089.png)
![3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide](/img/structure/B4177092.png)

![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4177108.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177115.png)
![7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177129.png)
![N-{1-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4177140.png)
![(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4177143.png)
![2-{[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4177151.png)